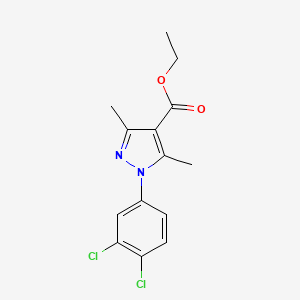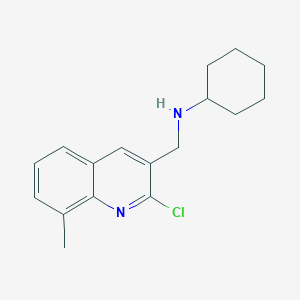
Windorphen
Descripción general
Descripción
Windorphen es un inhibidor selectivo de la vía de señalización Wnt/β-catenina. Este compuesto se dirige específicamente a la función del dominio de transactivación terminal C de β-catenina-1, pero no a β-catenina-2. This compound es conocido por su capacidad de interrumpir la asociación de β-catenina con p300, una acetiltransferasa de histonas, sin afectar a la proteína de unión a CREB (CBP) estrechamente relacionada. Esta especificidad convierte a this compound en una herramienta valiosa para estudiar la señalización Wnt y sus implicaciones en diversos procesos biológicos y enfermedades .
Análisis Bioquímico
Biochemical Properties
Windorphen functions by selectively inhibiting p300, a histone acetyltransferase that acts as a critical coactivator of β-catenin . By disrupting the association of p300 with the C-terminal transactivation domain of β-catenin, this compound effectively blocks Wnt signaling . This inhibition does not affect the closely related CREB-binding protein (CBP), highlighting the specificity of this compound’s action . The compound has shown efficacy in inducing apoptosis in several Wnt-dependent tumor cell lines, including colon adenocarcinoma and prostate cancer cell lines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In Wnt-dependent tumor cell lines, such as colon adenocarcinoma SW480 and RKO, as well as prostate cancer cell lines DU145 and PC3, this compound induces apoptosis . This compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . The disruption of Wnt signaling by this compound results in decreased cell proliferation and increased cell death in these cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to p300 and preventing its interaction with β-catenin . This selective inhibition of p300 disrupts the transcriptional activity of β-catenin, leading to the downregulation of Wnt target genes . The inhibition of histone acetyltransferase activity by this compound also contributes to changes in gene expression, further impacting cellular function . This dual mechanism of action underscores the compound’s potential as a therapeutic agent in Wnt-dependent cancers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as protection from light and freezing . Long-term studies have shown that this compound maintains its efficacy in inhibiting Wnt signaling and inducing apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound effectively inhibit Wnt signaling without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage for therapeutic applications is crucial to maximize the benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway . By inhibiting p300, this compound affects the acetylation of histones and other proteins, leading to changes in gene expression and metabolic flux . The compound’s interaction with enzymes and cofactors involved in these pathways further influences cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its activity and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with p300 and β-catenin . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on Wnt signaling . The precise subcellular localization of this compound is critical for its function and therapeutic efficacy .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Windorphen se sintetiza mediante un proceso de síntesis orgánica de varios pasos. Los pasos clave incluyen la formación de la estructura del (E)-3-cloro-2,3-bis(4-metoxifenil)acrilaldehído. La síntesis normalmente comienza con la preparación de 4-metoxibenzaldehído, que se somete a una serie de reacciones que incluyen cloración y condensación aldólica para formar el producto final .
Métodos de Producción Industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y los sistemas de disolventes, para garantizar un alto rendimiento y pureza. El producto final se purifica normalmente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: Windorphen se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos en condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Windorphen tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como herramienta para estudiar la vía de señalización Wnt/β-catenina y su papel en diversos procesos químicos.
Biología: Se emplea en investigación para comprender el papel de la señalización Wnt en el desarrollo embrionario, la proliferación celular y la migración.
Medicina: Se investiga su potencial aplicación terapéutica en el tratamiento de enfermedades como el cáncer, en las que se implica la señalización Wnt aberrante.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la vía Wnt/β-catenina .
Mecanismo De Acción
Windorphen ejerce sus efectos inhibiendo selectivamente la vía de señalización Wnt/β-catenina. Se dirige específicamente al dominio de transactivación terminal C de β-catenina-1, interrumpiendo su asociación con la acetiltransferasa de histonas p300. Esta inhibición evita la activación transcripcional de los genes diana de Wnt, lo que lleva a la supresión de la señalización Wnt. Los objetivos moleculares implicados incluyen β-catenina-1 y p300, mientras que las vías afectadas son las relacionadas con la señalización Wnt .
Comparación Con Compuestos Similares
Windorphen es único en su inhibición selectiva de la vía de señalización Wnt/β-catenina. Compuestos similares incluyen:
ICG-001: Otro inhibidor selectivo de la vía Wnt/β-catenina, pero se dirige a la interacción entre β-catenina y CBP en lugar de p300.
XAV939: Inhibe la tankirasa, lo que lleva a la estabilización de la Axin y la supresión de la señalización Wnt.
LGK974: Un inhibidor de la porcupine que impide la secreción de ligandos Wnt, inhibiendo así la señalización Wnt .
La especificidad de this compound para p300 y su capacidad para inhibir selectivamente β-catenina-1 la convierten en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)
